N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C26H21N5O6S and its molecular weight is 531.54. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
The compound is involved in various chemical synthesis processes. Shestakov et al. (2014) and Tolkunov et al. (2013) have explored the synthesis of related thieno[3,2-d]pyrimidin-4-ones and their derivatives. Their research focuses on different synthesis methods and the production of various derivatives of similar chemical structures (Shestakov et al., 2014), (Tolkunov et al., 2013).
Antitumor Potential
Gangjee et al. (2005) and Hafez et al. (2017) have studied compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide for their antitumor properties. These studies demonstrate the potential of such compounds in inhibiting tumor growth and as dual inhibitors of dihydrofolate reductase and thymidylate synthase (Gangjee et al., 2005), (Hafez et al., 2017).
Stereoselective Formation in Synthesis
The compound's synthesis involves stereoselective formation processes. Noguchi et al. (2003) have focused on the stereoselective generation of conjugated azomethine ylides as part of the synthesis of similar compounds, which is a crucial step in creating specific molecular configurations (Noguchi et al., 2003).
Herbicidal Applications
Liu and Shi (2014) have investigated derivatives of pyrimidine, similar in structure to the compound , for their herbicidal activity. This research opens avenues for the use of such compounds in agricultural applications (Liu & Shi, 2014).
Apoptosis Induction
Kemnitzer et al. (2009) discovered that related compounds are potent apoptosis inducers, particularly in cancer cells. This study highlights the compound's potential in cancer treatment through the induction of programmed cell death (Kemnitzer et al., 2009).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O6S/c32-22(27-13-16-4-5-19-20(11-16)37-15-36-19)6-9-30-25(34)24-18(7-10-38-24)31(26(30)35)14-17-12-23(33)29-8-2-1-3-21(29)28-17/h1-5,7-8,10-12H,6,9,13-15H2,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZGXASEEIRIEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC(=O)N6C=CC=CC6=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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